molecular formula C18H18O2 B13904145 Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate

Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate

Cat. No.: B13904145
M. Wt: 266.3 g/mol
InChI Key: NEDCGJPIPIYLPR-SJORKVTESA-N
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Description

Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of cyclopropane carboxylates, which are characterized by a three-membered cyclopropane ring attached to a carboxylate group. The presence of the biphenyl moiety adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a biphenyl boronic acid reacts with a halogenated cyclopropane derivative in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: 2-(4-Biphenylyl)cyclopropanecarboxylic acid.

    Reduction: 2-(4-Biphenylyl)cyclopropanol.

    Substitution: Nitro- or halogen-substituted biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The biphenyl moiety may interact with hydrophobic pockets in proteins, while the cyclopropane ring can induce strain and reactivity in the molecule. These interactions can lead to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-Biphenylyl)acetate: Similar structure but lacks the cyclopropane ring.

    Methyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    2-(4-Biphenylyl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Biological Activity

Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate, a compound with the molecular formula C18H18O2 and CAS number 1052651-08-7, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C18H18O2
  • Molecular Weight : 266.34 g/mol
  • IUPAC Name : Ethyl (1S,2S)-2-(4-biphenylyl)cyclopropane-1-carboxylate
  • CAS Number : 1052651-08-7

Structural Representation

The compound features a cyclopropane ring linked to a biphenyl group, contributing to its unique reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of various derivatives related to this compound. For instance, compounds derived from similar structures were tested against a range of microorganisms:

MicroorganismActivity Observed
Bacteria
Escherichia coliSignificant
Staphylococcus aureusSignificant
Pseudomonas aeruginosaModerate
Streptococcus pyogenesSignificant
Klebsiella pneumoniaeModerate
Fungi
Aspergillus flavusSignificant
Candida albicansModerate

These results suggest that compounds with similar structural motifs may exhibit comparable antimicrobial effects, indicating a potential therapeutic avenue for infections caused by resistant strains .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within microbial cells. The cyclopropane moiety may act as a reactive site, while the biphenyl group can facilitate binding to biological receptors or enzymes. This dual functionality allows for diverse mechanisms of action, including disruption of cell wall synthesis and interference with metabolic pathways .

Case Study 1: Antimicrobial Screening

A study conducted on various synthesized derivatives demonstrated that several compounds exhibited notable antibacterial activity against standard strains. The screening included both Gram-positive and Gram-negative bacteria, confirming the broad-spectrum potential of these compounds .

Case Study 2: Inhibitory Effects on Viral Proteases

Research has also explored the inhibitory effects of cyclopropane derivatives on viral proteases, particularly in the context of coronaviruses. This compound was investigated for its ability to inhibit SARS-CoV-2 protease activity. Preliminary findings suggest that modifications in the structure could enhance potency against viral targets .

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

ethyl (1S,2S)-2-(4-phenylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3/t16-,17+/m1/s1

InChI Key

NEDCGJPIPIYLPR-SJORKVTESA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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